N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a heterocyclic acetamide derivative with a molecular formula of C₁₉H₂₂BrNO₅S and a molecular weight of 456.4 g/mol . Its structure integrates three key moieties:
- A 5-bromofuran-2-ylmethyl group, contributing halogen-mediated electronic effects.
- A 3,5-dimethylphenoxy group, influencing steric and lipophilic properties.
- A 1,1-dioxidotetrahydrothiophen-3-yl group, providing sulfone-based polarity and conformational rigidity .
Synthesis: The compound is synthesized via multi-step reactions under controlled temperatures and inert atmospheres. Key steps include nucleophilic substitutions and coupling reactions, often facilitated by dichloromethane as a solvent . Characterization relies on NMR, mass spectrometry, and thermal analysis (TGA/DSC) to confirm purity and stability .
Properties
Molecular Formula |
C19H22BrNO5S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-13-7-14(2)9-17(8-13)25-11-19(22)21(10-16-3-4-18(20)26-16)15-5-6-27(23,24)12-15/h3-4,7-9,15H,5-6,10-12H2,1-2H3 |
InChI Key |
OLVNIZANZMAPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Etherification: The formation of the phenoxy group through a nucleophilic substitution reaction.
Amidation: The coupling of the bromofuran and phenoxy intermediates with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Physicochemical Properties :
The bromine atom enhances binding affinity to halogen-bond-accepting targets .
Comparison with Structurally Similar Compounds
Structural Variations and Their Impacts
The compound’s analogs differ primarily in phenoxy substituents, halogenation patterns, and heterocyclic modifications. Key examples include:
Physicochemical and Pharmacokinetic Differences
- Solubility: Fluorinated analogs (e.g., N-[(5-bromofuran-2-yl)methyl]-2-(4-fluorophenoxy)-...) exhibit higher aqueous solubility due to fluorine’s electronegativity, whereas tert-butyl-substituted derivatives are more lipophilic .
- Metabolic Stability : Chlorine substitution reduces cytochrome P450-mediated oxidation compared to brominated analogs, as seen in microsomal stability assays .
- Thermal Stability: Sulfone-containing derivatives (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-...) consistently show higher decomposition temperatures (>200°C) than non-sulfonated analogs .
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS Number: 898622-94-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.4 g/mol. The compound features a bromofuran moiety and a tetrahydrothiophene sulfone group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.4 g/mol |
| CAS Number | 898622-94-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan and thiophene have shown effectiveness against various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration.
Anticancer Properties
Research on related compounds suggests potential anticancer activity. Compounds containing furan rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms for this compound warrant further investigation.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The structural features suggest possible interactions with key enzymes involved in metabolic pathways or cancer progression. For example, similar compounds have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study was conducted on various furan derivatives, including this compound. Results showed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Screening : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a potential role in cancer therapy. The IC50 values were determined to be in the low micromolar range.
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound could effectively bind to COX enzymes, suggesting a mechanism for its anti-inflammatory properties. This finding aligns with the known activities of other thiophene-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
